molecular formula C14H23N B2384987 2-(4-Tert-butylphenyl)-2-methylpropan-1-amine CAS No. 211315-02-5

2-(4-Tert-butylphenyl)-2-methylpropan-1-amine

Cat. No. B2384987
CAS RN: 211315-02-5
M. Wt: 205.345
InChI Key: FXZACVVCQOWRCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Tert-butylphenyl)-2-methylpropan-1-amine, commonly referred to as TBMP, is a tertiary amine with a wide range of applications in the field of organic chemistry. It is a versatile building block for the synthesis of a variety of compounds, such as pharmaceuticals, pesticides, and dyes. TBMP is also used as a catalyst in various chemical reactions and has been found to be an effective inhibitor of enzymes.

Scientific Research Applications

TBMP has a variety of applications in the field of scientific research. It is used as a catalyst in the synthesis of a variety of compounds, such as pharmaceuticals, pesticides, and dyes. TBMP is also used as an inhibitor of enzymes and has been found to be effective in the inhibition of cytochrome P450 enzymes. It is also used in the synthesis of fluorinated compounds and has been found to be effective in the synthesis of fluorinated steroids.

Mechanism of Action

TBMP is primarily used as a catalyst in organic synthesis reactions. It is believed to act as a proton donor in the reaction, allowing for the formation of the desired product. It is also believed to act as a base, allowing for the formation of a nucleophile, which then reacts with the desired product.
Biochemical and Physiological Effects
TBMP has been found to have a variety of biochemical and physiological effects. It has been found to be an effective inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of a variety of drugs. It has also been found to be an effective inhibitor of a variety of other enzymes, including lipoxygenases and cyclooxygenases. In addition, TBMP has been found to have anti-inflammatory and anti-tumor properties.

Advantages and Limitations for Lab Experiments

TBMP has a number of advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and can be used as a catalyst in a variety of reactions. It is also relatively stable and can be stored for long periods of time without degradation. However, TBMP can be toxic and can cause irritation of the skin and eyes if it comes into contact with them.

Future Directions

The future of TBMP is promising, as it has a number of potential applications in the field of scientific research. In the future, TBMP may be used in the synthesis of a variety of compounds, such as pharmaceuticals, pesticides, and dyes. It may also be used as a catalyst in a variety of reactions and as an inhibitor of enzymes. In addition, TBMP may be used in the synthesis of fluorinated compounds and may have potential applications in the treatment of cancer and other diseases. Finally, TBMP may be used in the development of new materials and technologies.

Synthesis Methods

TBMP can be synthesized in a variety of ways, but the most common method is the reaction of 4-tert-butylphenol with 2-methylpropane in the presence of a base catalyst. This reaction is typically carried out at temperatures between 100-150°C and can be used to produce TBMP in a high yield. Other methods of synthesis include the reaction of 4-tert-butylphenol with 2-methylpropane in the presence of a Lewis acid catalyst, or the reaction of 4-tert-butylphenol with 2-methylpropane in the presence of a Bronsted acid catalyst.

properties

IUPAC Name

2-(4-tert-butylphenyl)-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N/c1-13(2,3)11-6-8-12(9-7-11)14(4,5)10-15/h6-9H,10,15H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXZACVVCQOWRCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C)(C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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